Potassium trifluoro(quinolin-3-yl)borate
Description
Significance of Organoboron Reagents in Modern Organic Synthesis
Organoboron reagents have become indispensable in modern organic synthesis due to their remarkable versatility and broad utility. organic-chemistry.org These compounds, characterized by a carbon-boron bond, play a pivotal role in a myriad of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The significance of organoboron reagents is underscored by their application in numerous areas, including medicinal chemistry, materials science, and natural product synthesis.
One of the most celebrated applications of organoboron reagents is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the construction of biaryl and other complex molecular architectures. researchgate.net The mild reaction conditions, high functional group tolerance, and excellent stereoselectivity of the Suzuki-Miyaura coupling have made it a favored method in both academic and industrial settings.
Beyond cross-coupling reactions, organoboron compounds are instrumental in a variety of other transformations, such as conjugate additions, carbonyl allylations, and Petasis reactions. Their utility is further expanded by the ease with which the boron moiety can be converted into other functional groups, including hydroxyl, amino, and halogen groups, with high stereochemical fidelity. This functional group interchangeability provides chemists with a powerful platform for molecular diversification.
The impact of organoboron chemistry is particularly profound in the pharmaceutical industry. Many drug discovery and development programs rely on the efficient and reliable bond-forming capabilities of these reagents to synthesize complex bioactive molecules. The stability, generally low toxicity, and predictable reactivity of many organoboron compounds make them ideal for the construction of molecular libraries for high-throughput screening.
Evolution of Potassium Organotrifluoroborates as Versatile Synthetic Intermediates
Within the diverse family of organoboron reagents, potassium organotrifluoroborates have gained prominence as exceptionally versatile and user-friendly synthetic intermediates. Their evolution represents a significant advancement over earlier generations of organoboron compounds, such as boronic acids and their esters.
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. nih.gov This high stability allows for long-term storage without degradation, a distinct advantage over many boronic acids which can be prone to dehydration to form boroxines or undergo protodeboronation. This robustness simplifies handling and purification procedures, making them more amenable to a wider range of reaction conditions and multi-step syntheses.
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is bonded to three fluorine atoms and one organic group. This coordination state renders the boron atom less Lewis acidic and therefore less susceptible to decomposition pathways that affect their tricoordinate counterparts.
A key milestone in the evolution of these reagents was the development of efficient methods for their synthesis. Typically, they are prepared from the corresponding boronic acids or esters by treatment with potassium hydrogen fluoride (B91410) (KHF2). nih.gov This straightforward and often high-yielding conversion has made a wide array of potassium organotrifluoroborates readily accessible.
In synthetic applications, particularly the Suzuki-Miyaura cross-coupling, potassium organotrifluoroborates have demonstrated excellent reactivity. While they are stable under ambient conditions, they can be readily activated under the basic conditions of the coupling reaction to participate in the catalytic cycle. This controlled release of the active boron species contributes to cleaner reactions and often higher yields.
The versatility of potassium organotrifluoroborates extends beyond cross-coupling reactions. They have been successfully employed in a range of other transformations, including rhodium-catalyzed additions to aldehydes and enones, conjugate additions, and the synthesis of various functionalized molecules. The trifluoroborate moiety can be considered a protecting group for the boronic acid, allowing for chemical modifications on other parts of the molecule before engaging the boron in a subsequent reaction.
| Property | Boronic Acids | Boronic Esters | Potassium Organotrifluoroborates |
|---|---|---|---|
| Stability | Variable; prone to dehydration and protodeboronation | Generally stable, but can be sensitive to hydrolysis | Highly stable to air and moisture |
| Physical State | Often crystalline solids | Often liquids or low-melting solids | Crystalline, free-flowing solids |
| Handling | Can require careful handling and storage | Generally straightforward | Easy to handle and store |
| Reactivity in Cross-Coupling | Widely used, but can require optimization | Effective, but may require specific conditions | Excellent reactivity with in situ activation |
Specific Focus on Quinoline-Containing Organoboron Compounds
The quinoline (B57606) scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. rsc.org The incorporation of a boron functional group onto the quinoline ring system gives rise to a class of reagents with significant potential for the synthesis of novel and complex quinoline derivatives.
Quinoline-containing organoboron compounds, including boronic acids, esters, and trifluoroborates, serve as key building blocks in the construction of molecules with diverse biological activities. The position of the boron substituent on the quinoline ring dictates the regiochemical outcome of subsequent reactions, allowing for the targeted synthesis of specific isomers.
The primary application of these reagents is in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups at different positions of the quinoline core. This strategy has been extensively utilized in medicinal chemistry to generate libraries of quinoline-based compounds for screening as potential therapeutic agents. For instance, quinoline derivatives have shown promise as kinase inhibitors, anticancer agents, and antimalarial drugs. nih.gov
The synthesis of quinoline-containing organoboron compounds can be achieved through several methods. A common approach involves the lithiation or Grignard formation of a haloquinoline, followed by quenching with a trialkyl borate (B1201080). Subsequent hydrolysis or treatment with KHF2 affords the corresponding boronic acid or trifluoroborate salt. More recently, direct C-H borylation methods have emerged as a more atom-economical route to these valuable intermediates.
The versatility of quinoline-containing organoboron compounds is further highlighted by their use in the synthesis of advanced materials. The rigid and planar nature of the quinoline ring, combined with the electronic properties that can be tuned through substitution, makes these compounds attractive for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Research Landscape and Emerging Trends for Potassium Trifluoro(quinolin-3-yl)borate
The research landscape for this compound is dynamic, with a growing interest in its application as a stable and versatile building block in organic synthesis. While research on this specific isomer is part of the broader field of heteroaryltrifluoroborates, several trends and areas of focus can be identified.
A significant area of research revolves around the optimization of Suzuki-Miyaura cross-coupling reactions involving this compound. nih.gov Studies are focused on developing more efficient and robust catalytic systems that can tolerate a wide range of functional groups on both coupling partners. This includes the use of advanced phosphine (B1218219) ligands and palladium catalysts to achieve high yields and selectivity under mild conditions. The coupling of this compound with various aryl and heteroaryl halides is a key strategy for the synthesis of complex biaryl structures containing the quinoline moiety. nih.gov
Emerging trends in the application of this compound extend beyond traditional cross-coupling reactions. Researchers are exploring its use in other transition metal-catalyzed transformations, such as rhodium-catalyzed conjugate additions and copper-mediated C-N and C-O bond-forming reactions. The unique electronic properties of the quinoline ring can influence the reactivity of the boronate, opening up new avenues for synthetic methodology development.
In the realm of medicinal chemistry, there is a growing interest in utilizing this compound for the synthesis of novel drug candidates. The quinoline-3-yl motif is a key component in several biologically active compounds, and the ability to easily introduce this fragment into a variety of molecular scaffolds is highly valuable. Current research is likely to focus on the synthesis of libraries of quinolin-3-yl derivatives for screening against various biological targets, including kinases and other enzymes implicated in disease.
Another emerging trend is the development of more sustainable and atom-economical methods for the synthesis of this compound itself. This includes the exploration of direct C-H borylation of quinoline as a means to avoid the use of pre-functionalized starting materials. Such methods would not only be more environmentally friendly but also provide more direct access to this important reagent.
| Research Area | Key Findings | Potential Implications for this compound |
|---|---|---|
| Suzuki-Miyaura Coupling | Development of highly active palladium catalysts with bulky phosphine ligands for the coupling of challenging heteroaryltrifluoroborates. nih.gov | Improved efficiency and substrate scope for the synthesis of 3-aryl and 3-heteroarylquinolines. |
| Rhodium-Catalyzed Reactions | Successful 1,4-addition of potassium aryl- and heteroaryltrifluoroborates to enones. | Potential for the development of new methods for the conjugate addition of the quinolin-3-yl group. |
| Medicinal Chemistry | Synthesis of biologically active compounds using heteroaryltrifluoroborates as key building blocks. | Facilitates the synthesis of novel quinoline-based drug candidates for various therapeutic areas. |
| Synthesis Methodology | Advancements in direct C-H borylation techniques for the synthesis of heteroarylboronates. | More efficient and sustainable routes to this compound. |
Properties
Molecular Formula |
C9H6BF3KN |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
potassium;trifluoro(quinolin-3-yl)boranuide |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8;/h1-6H;/q-1;+1 |
InChI Key |
GNQZZBVORZMUOG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Synthetic Methodologies for Potassium Trifluoro Quinolin 3 Yl Borate and Its Precursors
Direct Synthesis Strategies
Direct synthetic methods provide a streamlined approach to obtaining potassium trifluoro(quinolin-3-yl)borate. These strategies often involve the direct conversion of a pre-existing boron-containing quinoline (B57606) derivative.
Conversion from Quinolinyl Boronic Acids and Esters
A primary and straightforward method for the synthesis of this compound is the reaction of quinolin-3-ylboronic acid or its corresponding esters with a suitable fluorinating agent. This conversion is typically achieved by treating the boronic acid or ester with potassium hydrogen difluoride (KHF₂). unimelb.edu.au The reaction is generally high-yielding and proceeds under mild conditions. The stability of the resulting trifluoroborate salt is a significant advantage over the often less stable boronic acid precursors. unimelb.edu.auresearchgate.net
The general transformation can be represented as follows:
Quinolin-3-yl-B(OR)₂ + KHF₂ → K[F₃B-quinolin-3-yl] + 2ROH + HF (where R = H or alkyl)
Approaches Utilizing Potassium Hydrogen Difluoride Salts
Potassium hydrogen difluoride (KHF₂) is the key reagent in the direct conversion of various organoboron compounds to their corresponding trifluoroborate salts. unimelb.edu.auorganic-chemistry.orgorganic-chemistry.org This method is widely applicable and offers a convenient route to this compound from its boronic acid or ester precursors. The reaction is typically carried out in a solvent such as methanol (B129727) or a mixture of methanol and water. unimelb.edu.auresearchgate.net The trifluoroborate salt often precipitates from the reaction mixture, facilitating its isolation in high purity. unimelb.edu.au The use of KHF₂ is advantageous due to its commercial availability and ease of handling compared to other fluorinating agents. organic-chemistry.org
A general procedure involves dissolving the quinolinyl boronic acid or ester in methanol, followed by the addition of an aqueous solution of KHF₂. The mixture is stirred, often at an elevated temperature, to drive the reaction to completion. After removal of the solvent, the crude product can be purified by recrystallization. unimelb.edu.au
Hydroboration and C-H Bond Activation Pathways
More advanced and atom-economical routes to quinolinylboronates, the precursors to the target trifluoroborate, involve the direct borylation of the quinoline heterocycle through hydroboration or C-H bond activation. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. rsc.orgresearchgate.net For quinoline, the regioselectivity of C-H borylation is highly dependent on the ligand employed. While some iridium catalyst systems favor borylation at the C8 position, the use of a bipyridine ligand with an iridium catalyst has been shown to preferentially direct borylation to the C3 position. researchgate.net
This C3-selective borylation provides a direct entry to quinolin-3-ylboronate esters, which can then be readily converted to this compound as described in the preceding sections. The reaction typically involves treating quinoline with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of an iridium catalyst and a suitable ligand.
Indirect Synthetic Routes and Precursor Derivatization
Palladium-Catalyzed Borylation of Haloquinolines and Subsequent Conversion to Trifluoroborate Salts
A widely used indirect method is the palladium-catalyzed Miyaura borylation of a 3-haloquinoline, such as 3-bromoquinoline (B21735) or 3-chloroquinoline. nih.govorganic-chemistry.orgwikipedia.org This cross-coupling reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.govorganic-chemistry.org The resulting quinolin-3-ylboronate ester or boronic acid can then be converted to the target this compound using potassium hydrogen difluoride. researchgate.netnih.gov
A study demonstrated the successful borylation of 3-bromoquinoline using tetrahydroxydiboron in the presence of a palladium catalyst, with the addition of ethylene (B1197577) glycol improving the reaction efficiency. nih.gov The resulting boronic acid was then converted to the trifluoroborate salt.
| Starting Material | Boron Source | Catalyst | Base | Yield of Trifluoroborate |
| 3-Bromoquinoline | B₂(OH)₄ / Ethylene Glycol | XPhos-Pd-G2 | K₃PO₄ | 92% |
Table 1: Example of Palladium-Catalyzed Borylation of 3-Bromoquinoline and Conversion to the Trifluoroborate Salt.
Transmetalation Reactions for Quinolin-3-yl Moiety Introduction
Transmetalation reactions provide another powerful indirect route to the necessary quinolin-3-ylboronic acid precursor. A common approach involves a lithium-halogen exchange reaction. unimelb.edu.au For instance, 3-bromoquinoline can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate a highly reactive 3-lithioquinoline intermediate. This intermediate is then quenched with a trialkyl borate (B1201080), like triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the ester furnishes quinolin-3-ylboronic acid, which can be converted to the final trifluoroborate salt. unimelb.edu.au
A typical procedure involves the slow addition of n-butyllithium to a solution of 3-bromoquinoline in an ethereal solvent like tetrahydrofuran (B95107) (THF) at -78°C. After a period of stirring, the trialkyl borate is added, and the reaction is allowed to warm to room temperature before an acidic workup to yield the boronic acid.
| Starting Material | Reagents | Product | Yield |
| 3-Bromoquinoline | 1. n-Butyllithium, THF, -78°C2. Triisopropyl borate3. HCl (aq) | Quinolin-3-ylboronic acid | 80% |
Table 2: Synthesis of Quinolin-3-ylboronic Acid via Lithium-Halogen Exchange.
Preparation from Organometallic Precursors (e.g., Grignard Reagents, Organolithiums)
The generation of this compound from organometallic precursors is a cornerstone of its synthesis. This approach typically involves a two-step sequence: first, the formation of a quinolin-3-yl organometallic species (either an organolithium or a Grignard reagent), followed by its reaction with a boron electrophile and subsequent treatment with potassium hydrogen fluoride (B91410) (KHF₂). thieme-connect.de
Organolithium Reagents:
The use of organolithium reagents, particularly n-butyllithium (n-BuLi), is a common method for preparing aryltrifluoroborates. The process begins with a halogen-metal exchange reaction. A halo-substituted quinoline, such as 3-bromoquinoline, is treated with n-BuLi at very low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This reaction generates the highly reactive quinolin-3-yllithium intermediate.
This intermediate is not isolated but is immediately reacted in situ with a trialkyl borate, such as triisopropyl borate [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃]. The organolithium compound acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a tetracoordinate borate complex. organic-chemistry.org
The final step involves quenching the reaction with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). This accomplishes two things: it hydrolyzes the borate ester and provides the fluoride ions and potassium counterion necessary to form the stable, crystalline this compound salt. thieme-connect.deorganic-chemistry.org The product can then be isolated through filtration and purified by recrystallization. nih.gov
Grignard Reagents:
An alternative, though sometimes less reactive, route involves the use of a Grignard reagent. The quinolin-3-ylmagnesium halide is prepared by reacting a haloquinoline (e.g., 3-bromoquinoline or 3-iodoquinoline) with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.
Similar to the organolithium route, the formed Grignard reagent is then added to a solution of a trialkyl borate at low temperature. thieme-connect.denih.gov After the formation of the magnesium borate complex, the reaction is quenched with aqueous KHF₂ to yield the final this compound product. nih.gov
The general reaction schemes for these preparations are outlined below:
Table 1: General Reaction Scheme via Organolithium Precursor
| Step | Reactants | Reagents & Conditions | Intermediate/Product |
| 1 | 3-Bromoquinoline | n-BuLi, THF, -78 °C | Quinolin-3-yllithium |
| 2 | Quinolin-3-yllithium | B(Oi-Pr)₃, -78 °C to RT | Lithium (triisopropoxy)(quinolin-3-yl)borate |
| 3 | Borate Complex | Aqueous KHF₂ | This compound |
Table 2: General Reaction Scheme via Grignard Precursor
| Step | Reactants | Reagents & Conditions | Intermediate/Product |
| 1 | 3-Bromoquinoline | Mg, THF, reflux | 3-Bromomagnesioquinoline |
| 2 | 3-Bromomagnesioquinoline | B(OMe)₃, -60 °C to RT | Magnesium (trimethoxy)(quinolin-3-yl)borate complex |
| 3 | Borate Complex | Aqueous KHF₂ | This compound |
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of synthesizing this compound, several green chemistry principles are being applied to reduce waste, avoid harsh reagents, and improve atom economy.
One-Pot Syntheses:
A significant green advancement is the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. nih.gov This approach reduces solvent usage, minimizes waste from workup and purification steps, and saves time and energy. For aryltrifluoroborates, a one-pot synthesis can involve the in situ generation of the organometallic reagent from an aryl halide, its reaction with a borate ester, and the final conversion to the trifluoroborate salt, all within a single reaction vessel. organic-chemistry.org This avoids the handling of sensitive boronic acid or boronate ester intermediates.
Catalytic C-H Borylation:
Perhaps the most impactful green strategy is the direct C-H borylation of the quinoline core, which bypasses the need for pre-halogenated quinolines altogether. organic-chemistry.org Traditional methods (as described in 2.2.3) start with a halo-quinoline, generating stoichiometric amounts of metallic salt waste. In contrast, transition-metal catalyzed C-H activation allows for the direct conversion of a C-H bond on the quinoline ring to a C-B bond.
Iridium-based catalysts, often with bipyridine ligands, have been shown to be effective for the borylation of heterocycles. researchgate.net These reactions typically use a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), and directly functionalize the quinoline ring. While these reactions often yield boronate esters, they can be readily converted to the corresponding potassium trifluoroborate salt in a subsequent step by treatment with KHF₂. organic-chemistry.orgorganic-chemistry.org This catalytic approach offers superior atom economy and avoids the use of stoichiometric organometallic reagents. organic-chemistry.org Research has focused on controlling the regioselectivity of these reactions to target specific positions, such as C3, on the quinoline ring. researchgate.netrsc.org
Electrochemical Synthesis:
Another emerging green alternative is electrochemical synthesis. This method uses electricity to drive the reduction of an aryl halide in the presence of a trialkyl borate. researchgate.net This process can eliminate the need for bulk metallic reducing agents like lithium or magnesium, thereby preventing the formation of large quantities of metal waste. The reaction can be performed at room temperature, reducing energy consumption. researchgate.net
Table 3: Comparison of Synthetic Approaches
| Methodology | Starting Material | Key Reagent(s) | Green Chemistry Advantages | Key Disadvantages |
| Organolithium | 3-Haloquinoline | n-BuLi, B(OR)₃, KHF₂ | Well-established, high-yielding | Cryogenic temps, stoichiometric metal waste |
| Grignard | 3-Haloquinoline | Mg, B(OR)₃, KHF₂ | Less pyrophoric than n-BuLi | Stoichiometric metal waste, potential side reactions |
| Catalytic C-H Borylation | Quinoline | Ir or Co catalyst, B₂pin₂, KHF₂ | High atom economy, avoids halogenated starting materials | Cost of precious metal catalysts, regioselectivity control |
| Electrochemical | 3-Haloquinoline | B(OR)₃, KHF₂, electricity | Avoids bulk metal reductants, mild conditions | Requires specialized equipment |
Derivatization and Functionalization Strategies
Transformations of the Boron Moiety
The trifluoroborate group is not merely a passive participant in coupling reactions; it can be chemically transformed into other valuable boron-containing functional groups. This interconversion allows chemists to switch between different types of organoboron reagents, each with unique stability and reactivity profiles, thereby providing greater flexibility in multi-step syntheses.
Potassium organotrifluoroborates, including the quinolin-3-yl derivative, are widely regarded as stable, crystalline, and protected forms of their corresponding boronic acids. nih.govresearchgate.net This stability offers advantages in purification and long-term storage compared to many boronic acids, which can be prone to dehydration to form boroxines or protodeboronation. researchgate.net The trifluoroborate can be readily converted back to the active boronic acid in situ under the aqueous basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net This equilibrium is a cornerstone of its utility, providing a reservoir of the reactive tricoordinate boron species as needed for the catalytic cycle.
Conversely, the synthesis of potassium trifluoro(quinolin-3-yl)borate is typically achieved by treating the corresponding quinolin-3-ylboronic acid or its ester with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This straightforward and high-yielding reaction makes trifluoroborates easily accessible from a wide range of boronic acid precursors.
The interconversion between these boron species allows for a strategic approach to synthesis, where the stable trifluoroborate is used for isolation and purification, while the corresponding boronic acid or ester might be preferred for specific reaction conditions where the trifluoroborate shows lower reactivity. rsc.org
| Transformation | Starting Material | Reagent(s) | Product | Typical Conditions |
|---|---|---|---|---|
| Trifluoroborate Synthesis | Quinolin-3-ylboronic Acid | KHF₂ | This compound | Aqueous or alcoholic solvent |
| In Situ Boronic Acid Generation | This compound | Aqueous Base (e.g., Cs₂CO₃, K₃PO₄) | Quinolin-3-ylboronic Acid | During Suzuki-Miyaura cross-coupling |
| Boronate Ester Synthesis | Quinolin-3-ylboronic Acid | Diol (e.g., pinacol (B44631), neopentyl glycol) | Quinolin-3-ylboronate Ester | Dehydrating conditions |
The boron moiety of quinoline-boron compounds can be incorporated into heterocyclic systems, such as oxaboroles. A notable example is the synthesis of quinolino-benzoxaboroles. scirp.org These compounds merge the privileged quinoline (B57606) scaffold with the benzoxaborole unit, a structure known for its unique biological activities. The synthesis can be approached by coupling a functionalized quinoline with an aminobenzoxaborole or a related aminophenylboronic acid derivative. For instance, the reaction of 4,7-dichloroquinoline (B193633) with 4-aminophenylboronic acid yields a quinolino-aminophenylboronic acid, which serves as a precursor to more complex oxaborole structures. scirp.org This strategy effectively transforms the simple boronic acid or trifluoroborate group into a more complex, fused heterocyclic system, demonstrating the versatility of the boron atom as a linchpin for constructing diverse molecular frameworks.
Functionalization of the Quinoline Core
The quinoline ring system is a versatile scaffold that can be functionalized at various positions. These modifications can be performed either before or after the introduction or reaction of the trifluoroborate group, allowing for the synthesis of a vast library of substituted quinolines.
Achieving regioselective functionalization of the quinoline core is crucial for controlling the properties of the final molecule. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and site-selective introduction of functional groups onto the quinoline scaffold, obviating the need for pre-functionalized starting materials. nih.gov While many methods focus on positions C2, C4, and C8, the development of new catalysts and directing groups continues to expand the scope of accessible positions.
Another advanced strategy involves the dearomative triple elementalization of quinolines. nih.gov This method allows for the catalyst-free, one-pot conversion of quinoline derivatives into 2-alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline scaffolds with high chemo-, regio-, and stereoselectivity. Such transformations fundamentally alter the quinoline core, introducing multiple functional handles simultaneously in a highly controlled manner.
Once the this compound has been used in a cross-coupling reaction to form a new C-C bond, the resulting quinoline-containing product can undergo further derivatization. This "post-coupling" functionalization is a key strategy for rapidly building molecular complexity. For example, if the initial coupling partner contains a reactive handle (e.g., a halogen, an ester, or a nitro group), this group can be manipulated in subsequent steps. This approach allows the robust and reliable Suzuki-Miyaura coupling to serve as the initial bond-forming event, followed by more delicate or specific transformations on the periphery of the molecule. This strategy is particularly valuable in the late-stage functionalization of complex molecules in medicinal chemistry and materials science.
Incorporation into Complex Molecular Architectures (e.g., 2,1-Borazaronaphthalenes)
A sophisticated application of quinoline-based organoboron reagents is their use as building blocks for constructing complex, fused heterocyclic systems. A prime example is the synthesis of 2,1-borazaronaphthalenes, which are isosteres of naphthalene (B1677914) where a C=C bond has been replaced by a B-N bond. nih.gov These structures have unique electronic and photophysical properties.
The synthesis can be achieved by reacting o-aminostyrene derivatives with organotrifluoroborates. nih.gov The resulting 2,1-borazaronaphthalene core can then be further functionalized. For instance, a Pd-catalyzed Miyaura borylation can be performed on a 3-bromo-2,1-borazaronaphthalene to install a boronic acid pinacol ester at the 3-position. This borylated product can then be converted into the corresponding potassium organotrifluoroborate salt. nih.gov This sequence effectively creates a nucleophilic handle on the 2,1-borazaronaphthalene scaffold, enabling it to participate in subsequent Suzuki-Miyaura cross-coupling reactions with a wide array of aryl and heteroaryl halides. nih.gov This strategy showcases the full potential of trifluoroborate chemistry, using it first to construct a complex core and then to enable its further diversification.
| Step | Reaction | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | Core Synthesis | o-aminostyrene, Organotrifluoroborate | Construction of the 2,1-borazaronaphthalene ring system. | nih.gov |
| 2 | Umpolung (Borylation) | 3-Bromo-2,1-borazaronaphthalene, B₂Pin₂ | Installation of a boryl group to create a nucleophilic site. | nih.gov |
| 3 | Trifluoroborate Formation | 3-Boryl-2,1-borazaronaphthalene, KHF₂ | Generation of a stable, easy-to-handle trifluoroborate salt. | nih.gov |
| 4 | Diversification (Cross-Coupling) | Potassium trifluoro(2,1-borazaronaphthalen-3-yl)borate, Aryl/Heteroaryl Halides | Attachment of various substituents to the core structure. | nih.gov |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy is instrumental in identifying the functional groups and bond vibrations within Potassium trifluoro(quinolin-3-yl)borate. While the specific spectra for this compound are not widely published, detailed analyses of closely related heteroaromatic trifluoroborate salts, such as potassium 2-isonicotinoyltrifluoroborate, provide a reliable framework for spectral assignment. conicet.gov.ar
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a potassium organotrifluoroborate is characterized by strong absorptions corresponding to the vibrations of the BF₃ group and the organic moiety. For this compound, the spectrum is expected to be dominated by intense bands related to the B-F and B-C bonds. The vibrations of the quinoline (B57606) ring, including C-H, C=C, and C=N stretching and bending modes, will also be present.
Key expected vibrational regions include:
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations of the quinoline ring.
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.
~1200-800 cm⁻¹: A region with multiple strong bands corresponding to the asymmetric and symmetric stretching of the B-F bonds in the BF₃⁻ group. mdpi.com This is a hallmark of the trifluoroborate anion.
~800-600 cm⁻¹: C-H out-of-plane bending vibrations, which are often characteristic of the substitution pattern on the aromatic ring.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the quinoline ring are expected to be particularly Raman active. The presence of dimers or other aggregates in the solid state, a common feature of potassium trifluoroborate salts, can sometimes be inferred from the appearance of specific bands in the low-wavenumber region of the Raman spectrum. conicet.gov.ar
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Quinoline Ring (C=C, C=N) Stretch | 1600 - 1450 | Medium-Strong |
| B-F Asymmetric & Symmetric Stretch | 1200 - 800 | Strong |
| C-B Stretch | ~1100 | Medium |
| Aromatic C-H Out-of-Plane Bend | 800 - 600 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a powerful tool for elucidating the precise structure of organotrifluoroborates in solution. nih.govnih.gov Spectra are typically recorded in polar aprotic solvents like dimethylsulfoxide-d₆ (DMSO-d₆), where these salts exhibit good solubility. nih.govresearchgate.net
¹H NMR: The proton NMR spectrum would show a set of signals in the aromatic region, consistent with the seven protons on the quinolin-3-yl ring system. The chemical shifts and coupling patterns would be characteristic of a 3-substituted quinoline. Protons closer to the nitrogen atom and the electron-withdrawing trifluoroborate group are expected to be deshielded and resonate at a lower field (higher ppm).
¹³C NMR: The ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms of the quinoline ring. The carbon atom directly attached to the boron (C-3) is of particular interest. Due to the quadrupolar nature of the boron nucleus and scalar coupling (¹JC-B), this signal is often broadened. researchgate.net In many organotrifluoroborates, this C-B resonance can be weak or sometimes difficult to observe without a high number of scans. nih.govresearchgate.net The other aromatic carbons will appear in the typical range of ~120-150 ppm. organicchemistrydata.orgoregonstate.edu
¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the boron center. For tetracoordinate borates like the trifluoroborate anion, the boron nucleus is significantly shielded compared to its tricoordinate counterparts. The spectrum is expected to show a single, relatively sharp signal. sdsu.edu This signal may exhibit a quartet pattern due to coupling with the three equivalent fluorine atoms (¹JB-F), although rapid quadrupolar relaxation can sometimes broaden the signal and obscure this multiplicity. nih.gov In a study of 28 different potassium organotrifluoroborates, the ¹¹B chemical shifts were observed in the range of 1.93 to 6.90 ppm (relative to BF₃·Et₂O). nih.gov
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |
|---|---|---|
| ¹H | ~7.5 - 9.0 | Complex multiplets corresponding to the 7 protons of the quinoline ring. |
| ¹³C | ~120 - 150 | 9 signals expected. The C-3 signal attached to boron may be broad and weak. |
| ¹¹B | ~2 - 7 | A single signal, potentially a quartet due to ¹JB-F coupling. |
Mass Spectrometry Techniques (HRMS, ESI-MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is well-suited for the analysis of ionic, non-volatile compounds like potassium organotrifluoroborates. nih.gov When operating in the negative ionization mode, the technique readily detects the trifluoro(quinolin-3-yl)borate anion, [C₉H₆NBF₃]⁻. The potassium cation is typically not observed in this mode.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the ion, allowing for the unambiguous determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different atomic compositions. For the trifluoro(quinolin-3-yl)borate anion, HRMS would be used to confirm the presence of carbon, hydrogen, nitrogen, boron, and fluorine in the correct proportions. nih.gov
| Technique | Ion Observed | Calculated Exact Mass (m/z) | Information Obtained |
|---|---|---|---|
| ESI-MS (Negative Mode) | [C₉H₆NBF₃]⁻ | 196.0538 | Confirmation of the anionic component of the salt. |
| HRMS (ESI-TOF) | [C₉H₆NBF₃]⁻ | 196.0538 | Precise mass measurement to confirm elemental composition. |
X-ray Crystallography of Related Structures and Analogues
While the specific single-crystal X-ray diffraction structure of this compound has not been detailed in the cited literature, extensive crystallographic studies on related potassium aryl- and heteroaryltrifluoroborates reveal consistent structural motifs that can be reliably extrapolated. nih.govresearchgate.netfrontiersin.org
Molecular Geometry: The trifluoro(quinolin-3-yl)borate anion is expected to feature a boron atom in a distorted tetrahedral geometry, bonded to the C-3 of the quinoline ring and three fluorine atoms. The B-C bond length and B-F bond lengths are consistent with those found in other aryltrifluoroborates. nih.gov
Crystal Packing and Supramolecular Structure: A defining characteristic of potassium aryltrifluoroborate salts in the solid state is the formation of layered architectures. nih.govfrontiersin.org These structures are driven by strong electrostatic interactions between the K⁺ cations and the trifluoroborate anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions, often resulting in high coordination numbers (e.g., 6, 7, or 8). nih.govconicet.gov.ar These K-F interactions link the anions into extended two-dimensional sheets or three-dimensional networks. The quinoline rings would be arranged in the interstitial spaces between these ionic layers, likely engaging in π-stacking interactions with adjacent rings.
| Structural Feature | Expected Characteristics | Basis of Prediction |
|---|---|---|
| Boron Geometry | Distorted Tetrahedral (BCF₃) | Analogous aryltrifluoroborate structures nih.gov |
| Potassium (K⁺) Coordination | High coordination number (6-8), primarily by fluorine atoms | Studies on various potassium salts nih.govconicet.gov.ar |
| Solid-State Packing | Layered structure with alternating cationic (K⁺) and anionic layers | General feature of potassium organotrifluoroborates frontiersin.org |
| Intermolecular Forces | Ionic K⁺···F⁻ interactions, π-stacking of quinoline rings | Inference from related aromatic structures |
Computational Chemistry and Mechanistic Modeling
Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. researchgate.net It is widely employed for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for predicting a variety of chemical properties. For Potassium trifluoro(quinolin-3-yl)borate, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
DFT methods, such as the widely used B3LYP functional, are also instrumental in predicting the reactivity of molecules through the calculation of various electronic parameters. dergipark.org.trnih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher polarizability and greater chemical reactivity. For quinoline (B57606) derivatives, the HOMO-LUMO gap can be theoretically estimated to understand their electronic properties and potential as electron acceptors or donors in chemical reactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net An MEP map displays the electrostatic potential on the electron density surface of a molecule.
Different colors on the map represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen or oxygen). These are the most likely sites for electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, usually around hydrogen atoms or electron-deficient centers. These are susceptible to nucleophilic attack.
Green/Yellow: Represents areas with intermediate or near-zero potential.
For this compound, an MEP map would likely show a negative potential (red) around the fluorine and nitrogen atoms, identifying them as centers of nucleophilicity. In contrast, positive potential (blue) would be expected around certain hydrogen atoms of the quinoline ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including charge transfer and intermolecular and intramolecular interactions. dergipark.org.trwisc.edu This method transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like core electrons, lone pairs, and bonds.
Transition State Analysis and Reaction Pathway Elucidation
Potassium organotrifluoroborates are renowned for their use in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.orgnih.govresearchgate.netnih.gov Computational modeling is essential for understanding the intricate mechanisms of these reactions. By mapping the potential energy surface, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. DFT calculations can be used to locate and characterize these transition state structures. Analyzing the vibrational frequencies of a calculated structure helps confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the reactions involving this compound, this analysis would clarify the step-by-step mechanism, such as the roles of the palladium catalyst, the base, and the solvent in facilitating the carbon-carbon bond formation.
Solvation Effects and Aqueous Media Modeling
Many chemical reactions, including Suzuki-Miyaura couplings, are performed in a solvent. The solvent can significantly influence reaction rates and pathways through its interaction with the solute molecules. Computational models can account for these effects in two primary ways:
Explicit Solvation: This approach involves surrounding the solute molecule with a number of individual solvent molecules. faccts.de While computationally intensive, it allows for the study of specific solute-solvent interactions like hydrogen bonding.
Implicit Solvation (Continuum Models): In this more common approach, the solvent is treated as a continuous medium with a characteristic dielectric constant. youtube.com Polarizable Continuum Models (PCMs) are a popular type of implicit solvation model where the solute is placed in a cavity within the dielectric continuum. This method is efficient for calculating how the solvent stabilizes charged species and polar molecules.
For this compound, which is an ionic salt, modeling in aqueous media would be crucial to accurately predict its behavior and reactivity in solution. researchgate.net Computational studies could reveal how water molecules solvate the potassium cation and the trifluoro(quinolin-3-yl)borate anion, impacting its stability and availability for reaction.
Stereochemical Prediction and Confirmation
While the core structure of this compound is achiral, stereochemistry becomes important when it reacts with or is incorporated into chiral molecules. Computational chemistry can be used to predict the stereochemical outcome of such reactions.
By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in an asymmetric synthesis involving the quinoline moiety, DFT calculations could help rationalize why one enantiomer or diastereomer is formed in excess. The calculated structures of the potential products can also be compared with experimental data, such as X-ray crystallography, to confirm their stereochemistry. Although no specific stereochemical studies involving this particular compound are available, the computational tools exist to perform such predictions should the need arise.
Applications in Advanced Synthetic Methodologies
Catalyst Design and Ligand Development for Reactions Involving Potassium Trifluoro(quinolin-3-yl)borate
The utility of this compound is prominently featured in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. nih.gov The design and selection of appropriate catalysts and ligands are crucial for achieving high efficiency and yields in these transformations.
Potassium organotrifluoroborates, including the quinolin-3-yl variant, have gained favor over their boronic acid counterparts due to their enhanced stability. nih.govnih.gov They are solid, crystalline compounds that are generally stable to air and moisture, and they are less susceptible to protodeboronation, a common side reaction with boronic acids. nih.gov This stability allows for the use of near stoichiometric amounts of the borate (B1201080) reagent in coupling reactions. nih.gov
For the Suzuki-Miyaura cross-coupling of this compound with aryl halides, specific palladium-based catalyst systems have proven effective. Research has shown that a combination of a palladium(II) acetate (B1210297) [Pd(OAc)2] catalyst with a bulky, electron-rich phosphine (B1218219) ligand such as RuPhos can efficiently facilitate the coupling. nih.gov For instance, the reaction of this compound with both 4-bromobenzonitrile (B114466) and 4-chlorobenzonitrile, catalyzed by Pd(OAc)2 and RuPhos, affords the desired heterobiaryl product in high yields (88% and 86%, respectively). nih.gov This demonstrates the catalyst system's effectiveness for coupling with different aryl halides. nih.gov
The development of ligands is an ongoing area of research aimed at improving reaction scope and efficiency. Ligands like RuPhos are part of a class of biaryl phosphines that are highly effective for challenging cross-coupling reactions. Other catalyst systems, such as those employing PdCl2 with triphenylphosphine (B44618) (PPh3) or Pd(PPh3)4, are also commonly used for Suzuki-Miyaura reactions involving various organotrifluoroborates. organic-chemistry.orgorganic-chemistry.org
Beyond its role as a coupling partner, the quinoline (B57606) scaffold itself has been incorporated into ligand design for other types of reactions. In a different context, mechanism-based design has led to the synthesis of 8-quinolyl acyltrifluoroborates, which undergo rapid and chemoselective amide-forming ligations at physiological pH. researchgate.netnih.govchemrxiv.org This work highlights how the quinoline structure can be strategically used to modulate the reactivity of the borate functional group for specific applications. researchgate.netnih.govchemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |
| This compound | 4-Bromobenzonitrile | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | 4-(Quinolin-3-yl)benzonitrile | 88 | nih.gov |
| This compound | 4-Chlorobenzonitrile | 3 mol % Pd(OAc)₂, 6 mol % RuPhos | 4-(Quinolin-3-yl)benzonitrile | 86 | nih.gov |
Flow Chemistry and Continuous Synthesis Protocols
While specific studies detailing the use of this compound in flow chemistry are not extensively documented, the principles of continuous synthesis have been successfully applied to related organotrifluoroborate compounds. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and resource efficiency. researchgate.net
A notable example is the development of a continuous flow process for the synthesis of potassium bromomethyltrifluoroborate, a key precursor for various Suzuki-Miyaura coupling reagents. researchgate.net This process allowed for production on scales from grams to kilograms, utilizing a fraction of the resources required for batch synthesis. researchgate.net The successful implementation demonstrates the potential for applying similar continuous protocols to the synthesis of other valuable trifluoroborate reagents, including this compound. The controlled conditions and rapid heat and mass transfer in flow reactors could lead to higher yields, improved purity, and safer handling of reactive intermediates during the synthesis of the quinoline-based borate.
Photo- and Electrochemistry in Compound Transformations
Photo- and electrochemistry represent modern frontiers in synthetic chemistry, offering mild and often unique reaction pathways. These techniques are increasingly being applied to the synthesis and transformation of organoboron compounds. Although direct photochemical or electrochemical transformations involving this compound as a substrate are still an emerging area, related methodologies for the synthesis of organotrifluoroborates have been developed.
Development of Robust and Chemoselective Synthetic Protocols
A key advantage of using this compound in synthesis is its contribution to the development of robust and chemoselective protocols. The inherent stability of organotrifluoroborates is central to their robustness. nih.gov Unlike boronic acids, their tetracoordinate boron center makes them stable to air and moisture, allowing for easier handling and storage without special precautions. nih.govnih.gov This stability means they can endure a variety of reaction conditions, making them reliable reagents in complex synthetic routes. nih.gov
The robustness of protocols using this compound is evident in its successful Suzuki-Miyaura coupling with both aryl bromides and, more challenging, aryl chlorides. nih.gov The ability to achieve high and comparable yields with both types of halides using the same catalyst system underscores the reliability and broad applicability of the method. nih.gov
Chemoselectivity is another hallmark of reactions involving this compound. The Suzuki-Miyaura reaction itself is known for its exceptional tolerance of a wide range of functional groups, and the use of stable trifluoroborate salts enhances this feature. nih.gov Furthermore, the unique reactivity of the trifluoroborate group has been harnessed to develop highly chemoselective transformations that are not possible with other organometallic reagents. A prime example, although involving a different isomer, is the chemoselective amide-forming ligation between potassium acyltrifluoroborates and hydroxylamines. researchgate.netnih.gov This type of reaction proceeds under specific conditions without affecting other functional groups, illustrating the potential for developing highly selective protocols based on the trifluoroborate moiety.
Future Research Directions and Perspectives
Unexplored Reactivity Modes and Novel Synthetic Transformations
While potassium organotrifluoroborates are well-established as robust partners in Suzuki-Miyaura cross-coupling reactions, their full reactive potential is yet to be realized. nih.govsigmaaldrich.com The tetracoordinate nature of the boron atom in these salts renders them stable, yet this stability can be overcome under specific conditions to unveil new reactivity patterns. nih.gov Future research is anticipated to move beyond traditional cross-coupling and explore novel transformations for Potassium trifluoro(quinolin-3-yl)borate.
One promising avenue is the investigation of its participation in reactions that exploit the inherent nucleophilicity of the quinolinyl group, albeit weak in its trifluoroborate form. nih.govnih.gov Research into silver-assisted palladium-catalyzed cross-couplings of weakly nucleophilic aryltrifluoroborates has shown that additives can significantly enhance reactivity, suggesting that similar strategies could unlock new transformations for the quinolin-3-yl variant. nih.govnih.gov Furthermore, the development of novel catalytic systems could enable its use in other types of C-C and C-heteroatom bond-forming reactions that are currently challenging.
Drawing parallels from the expanding applications of potassium acyltrifluoroborates (KATs) in chemical biology and materials science, there is an opportunity to explore if the quinolin-3-yltrifluoroborate core can be adapted for similar chemoselective ligations or to generate novel reactive intermediates. chemrxiv.org For instance, transformations that modify the quinoline (B57606) ring while keeping the trifluoroborate moiety intact would represent a significant advance, allowing for late-stage functionalization. chemrxiv.org The development of one-pot, multi-step reaction sequences involving this reagent could also streamline the synthesis of complex quinoline-containing molecules. nih.gov
| Potential Unexplored Reaction | Description | Analogous Research Area |
| Silver-Assisted Couplings | Use of silver(I) salts to enhance the electrophilicity of the transition metal catalyst, enabling coupling with weakly nucleophilic trifluoroborates. nih.govnih.gov | Weakly nucleophilic potassium aryltrifluoroborates. nih.govnih.gov |
| Novel C-Heteroatom Couplings | Development of catalytic systems for the formation of bonds between the quinoline C3 position and N, O, or S-based nucleophiles. | General organotrifluoroborate chemistry. frontierspecialtychemicals.com |
| Late-Stage Functionalization | Selective modification of the quinoline ring system while preserving the trifluoroborate group for subsequent reactions. | Potassium acyltrifluoroborates (KATs). chemrxiv.org |
| Asymmetric Transformations | Enantioselective synthesis of chiral molecules using this compound as a prochiral nucleophile. nih.gov | Asymmetric synthesis with other organotrifluoroborates. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization
The optimization of chemical reactions, particularly complex catalytic cycles like the Suzuki-Miyaura coupling, is a resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate the vast parameter space of reaction conditions (e.g., catalyst, ligand, solvent, base, temperature) to identify optimal protocols with minimal experimentation. chemistryviews.orgmit.edu
For this compound, AI and ML can be leveraged to accelerate the discovery of optimal conditions for its use in both known and novel transformations. By training deep learning models on existing high-quality datasets of Suzuki-Miyaura reactions, it is possible to predict the best catalysts and conditions for coupling this specific substrate with various partners. researchgate.netrsc.org Such models can learn the complex relationships between the reactants' structures, reaction conditions, and the final yield. researchgate.net
A closed-loop workflow, where an ML algorithm suggests experiments to be performed by an automated synthesis platform and then learns from the results to inform the next round of experiments, could be particularly effective. chemistryviews.org This approach has been successfully applied to generalize and optimize Suzuki-Miyaura couplings for heteroaryl substrates, a class of compounds to which this compound belongs. chemistryviews.org This strategy not only improves reaction yields but also generates robust data on both successful and failed reactions, leading to more accurate predictive models. chemistryviews.org
| AI/ML Application | Objective | Potential Impact |
| Condition Optimization | Predict the optimal catalyst, ligand, solvent, and base for Suzuki-Miyaura coupling of this compound. chemistryviews.orgresearchgate.net | Increased reaction yields, reduced development time, and cost savings. |
| Catalyst Discovery | Identify novel catalyst structures that are highly effective for transformations involving this specific trifluoroborate. illinois.edu | Expansion of the synthetic utility of the reagent. |
| Closed-Loop Synthesis | Integrate ML algorithms with automated robotic platforms for rapid, autonomous reaction optimization. chemistryviews.org | Accelerated discovery of new reactions and optimal protocols. |
| Predictive Modeling | Develop models to predict the reactivity and potential side reactions of this compound in unexplored chemical space. | Guide experimental design and hypothesis testing. |
Expansion into Materials Science and Supramolecular Chemistry as a Precursor
The quinoline scaffold is a key component in many functional materials due to its photophysical and electronic properties. nih.gov Boron complexes containing quinoline and related azaheterocycles are known to exhibit promising luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.govresearchgate.net this compound serves as a valuable precursor for accessing such advanced materials.
Future research will likely focus on using this compound as a building block to synthesize novel conjugated polymers and discrete molecular materials. Through cross-coupling reactions, the quinolin-3-yl moiety can be incorporated into larger π-conjugated systems, allowing for the tuning of the resulting material's optical and electronic properties, such as its absorption and emission wavelengths. nih.govresearchgate.net The introduction of the boron atom can also influence the material's properties, for example, by acting as an electron-accepting unit or by providing a site for further coordination.
In supramolecular chemistry, the quinoline nitrogen atom provides a coordination site for metal ions or a hydrogen bond acceptor site, while the trifluoroborate can engage in non-covalent interactions. This dual functionality makes this compound an interesting candidate for the design of self-assembling systems, molecular sensors, and novel crystalline materials. The functionalization of conjugated aromatic systems, such as pyrene (B120774) and fluorene, with trifluoroborate moieties is an emerging area that could broaden the application of this chemistry in materials science. chemrxiv.org
Development of Novel Boron-Based Quinolines with Tunable Properties
A significant future direction is the use of this compound as a platform for the synthesis of new boron-containing quinoline derivatives with tailored functionalities. The conversion of the trifluoroborate salt into other boron functionalities, such as boronic acids or oxaboroles, has been demonstrated for other borylated quinolines and represents a key strategy for diversification. nih.gov These derivatives can then serve as intermediates for a wide range of subsequent chemical modifications.
The development of quinoline-based boron complexes, analogous to BODIPY dyes, is another exciting prospect. mdpi.com By reacting derivatives of this compound with appropriate ligands, it may be possible to create novel fluorophores. The photophysical properties of these new dyes, such as their quantum yield and emission wavelength, could be finely tuned by modifying the substituents on the quinoline ring or by altering the coordination sphere of the boron atom. mdpi.comrsc.org Such tunable fluorescent molecules are in high demand for applications in bioimaging and as chemical sensors. nih.gov
Furthermore, the synthesis of quinoline derivatives bearing the boron atom is of interest for medicinal chemistry, as quinoline-based compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors. nih.gov The introduction of a boron-containing moiety could lead to novel modes of action or improved pharmacological properties. nih.gov
| Compound Class | Synthetic Approach from Precursor | Potential Properties/Applications |
| Quinoline Boronic Acids | Hydrolysis of the trifluoroborate salt. nih.gov | Versatile intermediates for further synthesis. nih.gov |
| Quinoline-based Oxaboroles | Conversion from the corresponding boronic acid. nih.gov | Biologically active scaffolds. nih.gov |
| BODIPY-type Analogues | Complexation with pyrrole-based ligands. mdpi.com | Tunable fluorescence for imaging and sensing. nih.govmdpi.com |
| Conjugated Polymers | Polymerization via iterative cross-coupling reactions. | Organic electronic materials, OLEDs. researchgate.net |
Q & A
Q. What are the established synthetic routes for Potassium trifluoro(quinolin-3-yl)borate, and how can purity be optimized?
Answer: The synthesis of potassium trifluoroborate salts typically involves multi-step organic reactions. For analogous compounds (e.g., nitrophenyl derivatives), a common approach includes:
Precursor preparation : Starting with quinoline derivatives, introduce a boronic acid or ester group at the 3-position via nucleophilic substitution or transition-metal-catalyzed borylation .
Trifluoroboration : Treat the intermediate with potassium hydrogen fluoride (KHF₂) or BF₃·OEt₂ to form the trifluoroborate anion .
Purification : Recrystallization from anhydrous solvents (e.g., THF/ether mixtures) or column chromatography under inert conditions ensures >98% purity .
Q. Key Considerations :
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Q. How should solubility and storage conditions be managed to ensure compound stability?
Answer:
-
Solubility :
Solvent Solubility (mg/mL) DMSO >10 (10 mM stock) THF 5–8 Water <0.1 -
Storage :
Advanced Questions
Q. How can reaction conditions for Suzuki-Miyaura cross-coupling be optimized using this compound?
Answer: Key Parameters :
Q. Example Protocol :
Mix 1 equiv trifluoroborate, 1.2 equiv aryl bromide, Pd catalyst, and base in degassed solvent.
Heat at 80°C for 12–24 h.
Monitor by TLC (hexane/EtOAc). Yield: 70–85% .
Troubleshooting : Low yields may arise from incomplete boronate activation; pre-stirring with base for 30 min improves efficiency .
Q. How do structural modifications (e.g., nitro vs. methyl groups) on the quinoline ring affect reactivity?
Answer:
Mechanistic Insight : Electron-withdrawing groups (e.g., NO₂) lower the LUMO of the quinoline ring, facilitating Pd insertion . Computational (DFT) studies can model substituent effects on transition states .
Q. How should contradictory data on reaction yields or byproduct formation be analyzed?
Answer: Systematic Approach :
Control Experiments :
- Vary catalyst loading (0.1–5 mol%) to identify leaching or deactivation .
- Test alternative solvents (DMF vs. THF) to assess polarity effects .
Byproduct Identification :
- LC-MS or GC-MS detects protodeboronation or homocoupling products.
- ¹⁹F NMR tracks BF₃⁻ dissociation, which correlates with side reactions .
Case Study : Inconsistent yields in aqueous Suzuki reactions may stem from variable hydration of the trifluoroborate; pre-drying the compound over molecular sieves improves reproducibility .
Q. What computational methods are suitable for studying the reaction mechanism of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
Validation : Compare computed activation energies with experimental kinetic data (e.g., Eyring plots) .
Q. Table 1. Comparison of Related Trifluoroborate Salts
Q. Table 2. Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 0.5–2 mol% | 70–90% |
| Temperature | 60–80°C | Maximizes rate |
| Solvent | THF/H₂O (4:1) | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
